3-(2-chlorothiophen-3-yl)propanoic acid
Description
3-(2-Chlorothiophen-3-yl)propanoic acid is a propanoic acid derivative featuring a 2-chlorothiophene substituent attached to the β-carbon of the carboxylic acid chain. The chlorothiophene moiety introduces aromaticity, sulfur-based electronic effects, and chlorine's electronegativity, which collectively influence the compound's physicochemical properties and reactivity.
Properties
CAS No. |
1536845-03-0 |
|---|---|
Molecular Formula |
C7H7ClO2S |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by the introduction of the propanoic acid group. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom. This is followed by a reaction with a propanoic acid derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of 3-(2-chlorothiophen-3-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative without the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the chlorine substituent.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(2-chlorothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(2-chlorothiophen-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the propanoic acid group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- The chlorothiophene group enhances lipophilicity and electronic delocalization compared to phenyl or imidazole substituents.
- Nitro and hydroxyl groups (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) increase polarity and hydrogen-bonding capacity, impacting solubility and reactivity .
Key Observations :
Key Observations :
- The chlorothiophene derivative’s estimated lower pKa (compared to nitro-substituted analogs) suggests stronger acidity due to electron-withdrawing effects.
- Imidazole-thioether compounds demonstrate significant bioactivity linked to mitochondrial targeting, whereas nitro-phenyl analogs are primarily research chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
